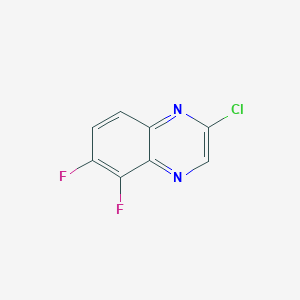
2-Chloro-5,6-difluoroquinoxaline
Übersicht
Beschreibung
2-Chloro-5,6-difluoroquinoxaline is a chemical compound with the molecular formula C8H3ClF2N2. It is a type of quinoxaline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 2-Chloro-5,6-difluoroquinoxaline and its derivatives can be achieved through various methods. One such method involves the use of microwave irradiation, which allows for quick and efficient synthesis . Another method involves the application of the Vilsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-5,6-difluoroquinoxaline contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Wissenschaftliche Forschungsanwendungen
-
Effective Microwave-Assisted Synthesis of 2-Chloro-5,6-dimethyl-3-quinoline and Its Biological Assessment
- Application Summary : This research focused on the synthesis of substituted 2-chloroquinoline compounds for use as antimicrobials .
- Methods of Application : The compound was synthesized quickly and efficiently using microwave irradiation. A one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yielded the anticipated outcome .
- Results : The synthesized compounds showed moderate activities against used microbes. Certain compounds demonstrated greater antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes Gram-positive bacteria, and Escherichia coli and Pseudomonas aeruginosa Gram-negative bacteria. Some compounds also exhibited moderate antifungal activity against C. albicans, A. niger, and A. clavatus .
-
Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative
- Application Summary : This review discusses the various multifunctional properties of the quinoxaline moiety, including its use in the development of novel medications for the treatment of infectious diseases .
- Methods of Application : The review covers the study on quinoxaline as a core unit from the year 2002 to 2020 .
- Results : The review highlights the effective use of quinoxaline derivatives against many targets, receptors, or microorganisms .
-
Antimalarial Activity of Quinoxaline Derivatives
- Application Summary : Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago .
- Methods of Application : The synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .
- Results : The derivatives showed potential as antimalarial agents .
-
Antimicrobial Activity of Quinoline Derivatives
- Application Summary : Quinoline derivatives, which are structurally similar to quinoxaline, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Results : In this series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin, and griseofulvin as standard drugs .
-
Synthesis of 1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline Derivatives
- Application Summary : A 2,3-dichloroquinoxaline derivative was used to synthesize 1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline derivatives .
- Methods of Application : The compound was synthesized by treating 2,3-dichloroquinoxaline derivative with 1,4-binucleophiles .
- Results : The reaction produced a single product, which was formulated as 3-hydrazinyl-7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline .
-
Anti-Cancer & Anti-Proliferative Activity
- Application Summary : Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
- Methods of Application : The review covers the study on quinoxaline as a core unit from the year 2002 to 2020 .
- Results : The review highlights the effective use of quinoxaline derivatives against many targets, receptors, or microorganisms .
-
Anti-Microbial Activity
- Application Summary : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Results : In this series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin, and griseofulvin as standard drugs .
-
Synthesis of 1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline Derivatives
- Application Summary : A 2,3-dichloroquinoxaline derivative was used to synthesize 1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline derivatives .
- Methods of Application : The compound was synthesized by treating 2,3-dichloroquinoxaline derivative with 1,4-binucleophiles .
- Results : The reaction produced a single product, which was formulated as 3-hydrazinyl-7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline .
Eigenschaften
IUPAC Name |
2-chloro-5,6-difluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-6-3-12-8-5(13-6)2-1-4(10)7(8)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANSNTVEPGKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6-difluoroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



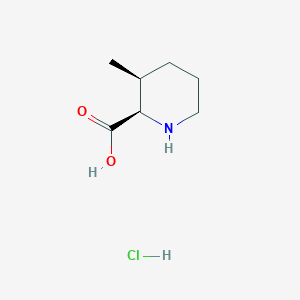
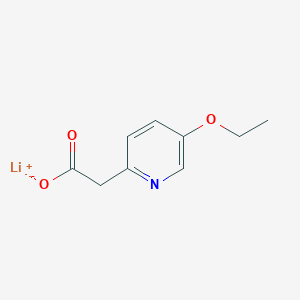

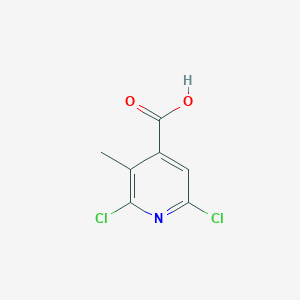
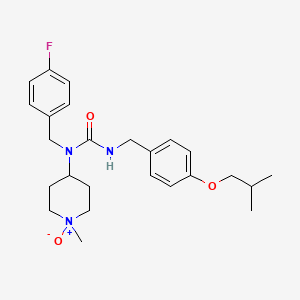
![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)
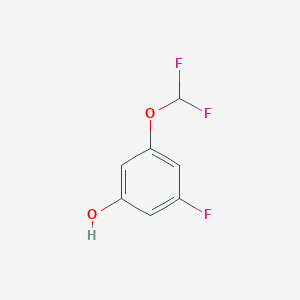
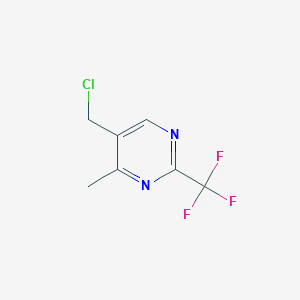
![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)
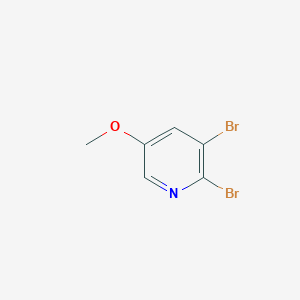
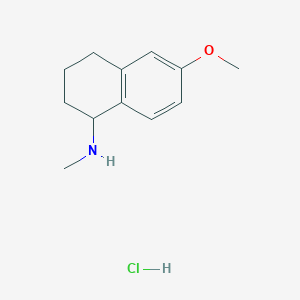
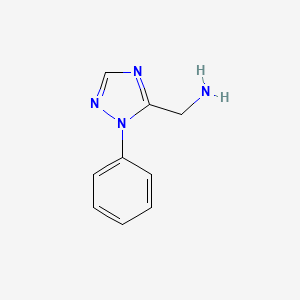
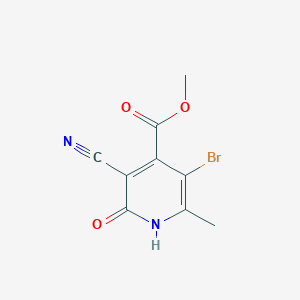
![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)